molecular formula C17H22Cl2N6S B12386430 5-HT6 agonist 1

5-HT6 agonist 1

Cat. No.: B12386430
M. Wt: 413.4 g/mol
InChI Key: IHJUENPGSBRDEB-UHFFFAOYSA-N
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Description

5-HT6 agonist 1 is a compound that acts as an agonist for the 5-hydroxytryptamine receptor 6 (5-HT6 receptor). This receptor is a subtype of the serotonin receptor, which is a G protein-coupled receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine). The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in regions associated with cognition, memory, and mood regulation .

Preparation Methods

The synthesis of 5-HT6 agonist 1 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically includes the following steps:

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of efficient purification techniques.

Chemical Reactions Analysis

5-HT6 agonist 1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

5-HT6 agonist 1 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-HT6 agonist 1 involves binding to the 5-HT6 receptor and activating it. This receptor is coupled to G proteins, specifically Gs proteins, which activate adenylate cyclase and increase the levels of cyclic adenosine monophosphate (cAMP) in the cell. This leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of various target proteins, resulting in changes in cellular function. The activation of 5-HT6 receptors has been shown to enhance GABAergic signaling and modulate neurotransmitter release, which contributes to its effects on cognition and mood .

Comparison with Similar Compounds

5-HT6 agonist 1 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific binding affinity and pharmacological profile, which makes it a valuable tool for studying the 5-HT6 receptor and its role in various physiological and pathological processes.

Properties

Molecular Formula

C17H22Cl2N6S

Molecular Weight

413.4 g/mol

IUPAC Name

4-[1-(2,5-dichlorophenyl)sulfanylpropyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C17H22Cl2N6S/c1-3-13(26-14-10-11(18)4-5-12(14)19)15-21-16(20)23-17(22-15)25-8-6-24(2)7-9-25/h4-5,10,13H,3,6-9H2,1-2H3,(H2,20,21,22,23)

InChI Key

IHJUENPGSBRDEB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=NC(=N1)N2CCN(CC2)C)N)SC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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